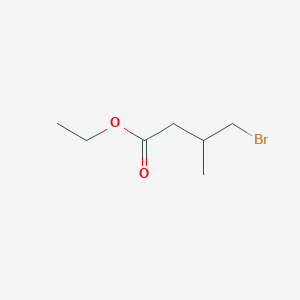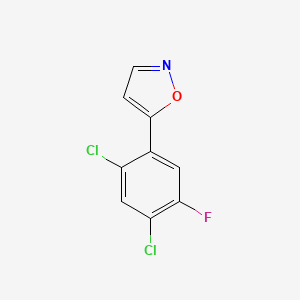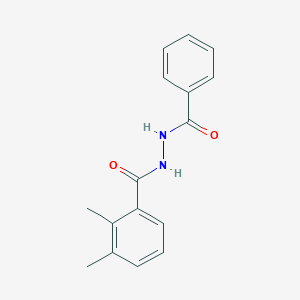
ethyl 4-bromo-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-bromo-3-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butyric acid and is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butyrate chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
ethyl 4-bromo-3-methylbutanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-methylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl-4-bromo-3-methylbutyrate often involves a one-step preparation method. This method includes the direct bromination of ethyl-3-methylbutyrate using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity .
化学反応の分析
Types of Reactions
ethyl 4-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include ethyl-4-hydroxy-3-methylbutyrate, ethyl-4-cyano-3-methylbutyrate, and ethyl-4-amino-3-methylbutyrate.
Reduction: The major product is 4-bromo-3-methylbutanol.
Oxidation: The major product is ethyl-4-bromo-3-methylbutanoic acid.
科学的研究の応用
ethyl 4-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in enzyme-linked immunosorbent assays (ELISA) for detecting specific proteins or antibodies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of polymers and specialty chemicals.
作用機序
The mechanism of action of ethyl-4-bromo-3-methylbutyrate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile or reducing agent used.
類似化合物との比較
ethyl 4-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl-4-bromobutyrate: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain nucleophilic substitution reactions.
Ethyl-3-bromobutyrate: The bromine atom is at the third position, leading to different reactivity and product distribution in substitution reactions.
Ethyl-2-bromo-3-methylbutyrate: The bromine atom is at the second position, resulting in different chemical behavior and applications.
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
特性
分子式 |
C7H13BrO2 |
|---|---|
分子量 |
209.08 g/mol |
IUPAC名 |
ethyl 4-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3 |
InChIキー |
VUAMJAQNWQKOTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)



![1,1-Dimethylethyl [2-amino-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B8712439.png)






![2-(Pyridin-3-yl)benzo[d]oxazol-7-amine](/img/structure/B8712489.png)

![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)
